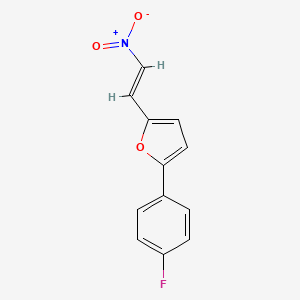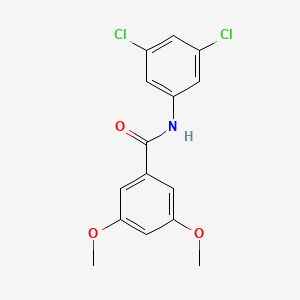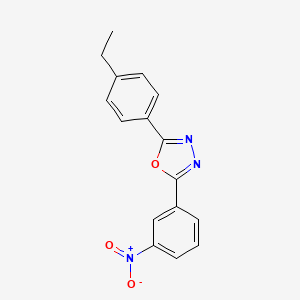![molecular formula C17H12ClNO3S B5802154 2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)
2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as COT-1 and is a member of the class of acetamides. COT-1 has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of COT-1 involves the inhibition of specific enzymes that are involved in various cellular processes. COT-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. HDACs remove acetyl groups from histones, which results in the repression of gene expression. By inhibiting the activity of HDACs, COT-1 can increase the acetylation of histones, which results in the activation of gene expression. COT-1 has also been shown to inhibit the activity of other enzymes such as carbonic anhydrases and caspases.
Biochemical and Physiological Effects
COT-1 has been shown to have various biochemical and physiological effects. In vitro studies have shown that COT-1 can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes that are involved in cancer cell proliferation. COT-1 has also been shown to inhibit the activity of enzymes that are involved in the inflammatory response. In vivo studies have shown that COT-1 can reduce the growth of tumors in mice and can reduce the severity of symptoms in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
COT-1 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in research. COT-1 has also been shown to have low toxicity in animal studies. However, there are some limitations to using COT-1 in lab experiments. One limitation is that it can be relatively expensive to synthesize and purify. Additionally, the mechanism of action of COT-1 is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of COT-1. One direction is to further investigate its potential applications in the treatment of cancer and inflammatory diseases. Additionally, there is a need to better understand the mechanism of action of COT-1, which can help to design more effective experiments to study its effects. Another direction is to explore the potential use of COT-1 in combination with other drugs to enhance its efficacy. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing and purifying COT-1.
Métodos De Síntesis
COT-1 has been synthesized using various methods. One of the most common methods is the reaction of 4-chlorobenzenethiol with 6-acetyl-2H-chromen-2-one in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques such as flash chromatography or preparative HPLC. Other methods involve the use of different starting materials or reaction conditions.
Aplicaciones Científicas De Investigación
COT-1 has been used in various scientific research applications. One of the most common applications is in the study of cancer. COT-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation. Additionally, COT-1 has been studied for its potential applications in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. COT-1 has been shown to inhibit the activity of enzymes that are involved in the inflammatory response.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-oxochromen-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-12-2-5-14(6-3-12)23-10-16(20)19-13-4-7-15-11(9-13)1-8-17(21)22-15/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKWPOFNUMDBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(2-oxo-2H-chromen-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)


![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)

![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)
![N'-{[1-(3-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5802132.png)


![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)